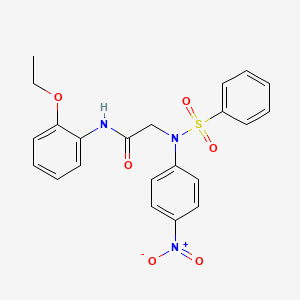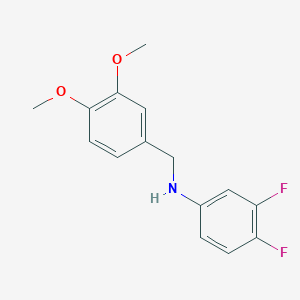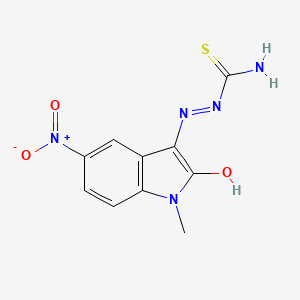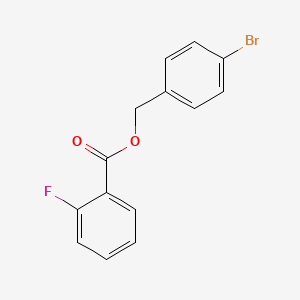
N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as ENPG, is a chemical compound that has gained significant attention in the field of scientific research. ENPG is a glycine transporter 1 (GlyT1) inhibitor that has been studied for its potential use in treating various neurological disorders.
Mecanismo De Acción
ENPG acts as a N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor, which increases the concentration of glycine in the synaptic cleft. N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, ENPG prevents the reuptake of glycine, leading to an increase in glycine concentration in the synaptic cleft. This increased glycine concentration leads to an increase in NMDA receptor activation, which has been shown to have a positive effect on cognitive function and memory.
Biochemical and Physiological Effects:
ENPG has been shown to have a positive effect on cognitive function and memory. ENPG increases the concentration of glycine in the synaptic cleft, leading to an increase in NMDA receptor activation. This increased activation of NMDA receptors has been shown to have a positive effect on cognitive function and memory. ENPG has also been shown to have a positive effect on mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ENPG in lab experiments is that it is a selective N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor, which means it does not affect other neurotransmitter systems. This allows for more precise studies on the effects of N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibition. One limitation of using ENPG in lab experiments is that it has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on ENPG could focus on its potential use in treating other neurological disorders such as Parkinson's disease and Huntington's disease. Additionally, research could focus on developing more soluble forms of ENPG for easier administration in vivo. Further studies could also investigate the long-term effects of ENPG on cognitive function and memory.
Métodos De Síntesis
ENPG can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 2-ethoxyaniline with nitrobenzene to form N-(2-ethoxyphenyl)-nitroaniline. The second step involves the reaction of N-(2-ethoxyphenyl)-nitroaniline with chlorosulfonic acid to form N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide. The final step involves the reaction of N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide with glycine to form ENPG.
Aplicaciones Científicas De Investigación
ENPG has been studied for its potential use in treating various neurological disorders such as schizophrenia, depression, and Alzheimer's disease. ENPG acts as a N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor, which increases the concentration of glycine in the synaptic cleft, leading to an increase in N-methyl-D-aspartate (NMDA) receptor activation. This increased activation of NMDA receptors has been shown to have a positive effect on cognitive function and memory.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-2-31-21-11-7-6-10-20(21)23-22(26)16-24(17-12-14-18(15-13-17)25(27)28)32(29,30)19-8-4-3-5-9-19/h3-15H,2,16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEMMCITBHZHRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5223087.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~2~-methylglycinamide](/img/structure/B5223088.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5223096.png)
![3-[3-(benzyloxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5223104.png)
![1-{[4-(1-azepanyl)-3-nitrophenyl]sulfonyl}azepane](/img/structure/B5223114.png)


![4-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B5223123.png)

![2-amino-5,10-dioxo-4-[4-(trifluoromethyl)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5223135.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N'-(4-nitrophenyl)urea](/img/structure/B5223158.png)

![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5223181.png)